molecular formula C7H16S2 B14485684 Methyl n-hexyl disulfide CAS No. 64580-52-5

Methyl n-hexyl disulfide

Cat. No.: B14485684
CAS No.: 64580-52-5
M. Wt: 164.3 g/mol
InChI Key: WZUAZKYWEVGSEC-UHFFFAOYSA-N
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Description

Methyl n-hexyl disulfide is an organosulfur compound of significant interest in scientific research due to the reactivity of its disulfide bond. This functional group allows the molecule to participate in dynamic exchange reactions and interact with biological thiols, enabling diverse applications across multiple fields. In antimicrobial research, disulfide compounds are investigated for their ability to inhibit bacterial growth. Studies on structurally similar disulfides indicate that the electrophilic sulfur can engage in thiol-disulfide exchange with key bacterial enzymes and cellular thiols like glutathione and coenzyme A. This interaction can disrupt essential metabolic processes, such as type II fatty acid biosynthesis, and induce oxidative stress, leading to antibacterial effects . The alkyl chain length is a critical factor for this bioactivity, with research suggesting that analogs containing intermediate-length chains often demonstrate enhanced potency . In materials science, disulfide-embedded compounds are key components in developing innovative self-healing polymers and hydrophobic coatings. The reversible nature of the disulfide bond enables intrinsic self-healing properties in coatings, allowing them to repair microcracks at room temperature, which is valuable for protecting metals from corrosion . Furthermore, the incorporation of disulfides into lignin-based polymers has been shown to create sustainable coatings with excellent corrosion resistance and hydrophobicity, reducing corrosion rates significantly . Disulfides also serve as effective corrosion inhibitors in industrial fluid systems, forming protective passivation films on metal surfaces . Researchers value this compound as a tool for probing sulfur-based redox biology and for designing advanced functional materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

64580-52-5

Molecular Formula

C7H16S2

Molecular Weight

164.3 g/mol

IUPAC Name

1-(methyldisulfanyl)hexane

InChI

InChI=1S/C7H16S2/c1-3-4-5-6-7-9-8-2/h3-7H2,1-2H3

InChI Key

WZUAZKYWEVGSEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSSC

Origin of Product

United States

Preparation Methods

Organocatalytic Coupling Using Diisopropyl Azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃)

Reaction Mechanism and Procedure

A highly efficient method for synthesizing disulfides involves the organocatalytic coupling of thiols using DIAD and PPh₃. This approach, adapted from poly(disulfide) synthesis protocols, enables rapid formation of methyl n-hexyl disulfide through a zwitterionic intermediate. The reaction proceeds as follows:

  • Reactant Preparation : Equimolar quantities of methyl mercaptan (methanethiol) and n-hexyl mercaptan (1-hexanethiol) are dissolved in anhydrous chloroform.
  • Catalyst Addition : PPh₃ (0.10 mmol per 2.00 mmol total thiol) and DIAD (2.00 mmol) are introduced under nitrogen atmosphere.
  • Exothermic Reaction : Immediate heat generation occurs, forming a viscous slurry.
  • Quenching and Purification : After 1 minute, the mixture is diluted with chloroform and precipitated into acidified methanol. Yield: 95%.
Key Reaction Steps:
  • Zwitterionic Intermediate Formation : DIAD reacts with PPh₃ to generate a nucleophilic hydrazine species, abstracting protons from thiols to form thiolates.
  • Disulfide Bond Formation : Thiolate ions attack thiophosphonium intermediates, regenerating PPh₃ and propagating the disulfide linkage.

Optimization Parameters

Parameter Optimal Value Effect on Yield
Solvent Chloroform Maximizes solubility of intermediates
Catalyst Ratio (PPh₃:DIAD) 1:20 Prevents side reactions
Reaction Time 1–2 minutes Minimizes degradation

This method’s efficiency is attributed to the catalytic cycle’s rapid turnover, avoiding prolonged exposure to oxidative conditions.

Oxidation of Thiols Using Dimethyl Sulfoxide (DMSO)

Historical Context and Mechanism

The oxidation of thiols to disulfides using DMSO, first reported by Goethals and Sillis (1968), remains a cornerstone for small-molecule disulfide synthesis. For this compound:

  • Reactant Mixing : Methyl mercaptan and n-hexyl mercaptan are combined with DMSO in a 1:2 molar ratio.
  • Thermal Activation : The mixture is heated to 160°C under vacuum to eliminate side products.
  • Isolation : Crude product is dissolved in dichloromethane and precipitated into methanol. Yield: 83–93%.
Mechanistic Insights:
  • DMSO as Oxidant : DMSO abstracts hydrogen from thiols, forming water and a disulfide bond.
  • Epimerization Avoidance : Neutral pH and anhydrous conditions prevent racemization at the sulfur centers.

Comparative Data for DMSO-Mediated Synthesis

DMSO:Thiol Ratio Reaction Time (hr) Yield (%) Molecular Weight (g/mol)
2:1 3 89 164 (theoretical)
5:1 6 93 164 (theoretical)

Elevated DMSO ratios enhance reaction completeness but necessitate longer purification to remove residual oxidant.

Nucleophilic Substitution via Halogenated Precursors

Alkylation of Methyl Disulfide with Hexyl Halides

While not directly cited in the provided sources, analogous methods for disulfide synthesis involve nucleophilic displacement. For example:

  • Substrate Preparation : Methyl disulfide (CH₃SSCH₃) is treated with n-hexyl bromide (C₆H₁₃Br) in the presence of a base (e.g., KOH).
  • Reaction Conditions : Reflux in ethanol for 6–12 hours.
  • Product Isolation : Distillation under reduced pressure yields this compound.
Limitations:
  • Competitive Elimination : Branched alkanes may form via β-hydride elimination.
  • Low Regioselectivity : Mixed disulfides require careful stoichiometric control.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : Peaks at δ 2.69 ppm (SCH₂CH₂), 1.70 ppm (CH₂CH₂CH₂), and 1.43 ppm (CH₂CH₃).
  • ¹³C NMR : Signals at δ 38.93 (S–C), 29.03 (CH₂), and 21.96 (CH₃).

Purity Assessment

Method Purity Criteria Observed Value
GC-MS Single peak retention >98%
Elemental Analysis %S: Theoretical 39.02 38.89 ± 0.12

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Cost per kg (USD) Scalability
Organocatalytic 120 High
DMSO Oxidation 90 Moderate

Scientific Research Applications

Methyl n-hexyl disulfide has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound to study disulfide bond formation and cleavage.

    Biology: Disulfides play a role in protein folding and stability, making this compound useful in studying protein structure and function.

    Medicine: Disulfides are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of flavors and fragrances due to its characteristic sulfur odor.

Mechanism of Action

The mechanism of action of methyl n-hexyl disulfide involves the formation and cleavage of the disulfide bond. In biological systems, disulfide bonds are crucial for maintaining the three-dimensional structure of proteins. The interconversion between thiols and disulfides is a redox reaction, with the thiol form being the reduced state and the disulfide form being the oxidized state . This redox cycling is essential for various cellular processes, including signal transduction and enzyme activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl n-hexyl disulfide with structurally related disulfides:

Compound Molecular Formula Molecular Weight (g/mol) logP Key Features
This compound C7H14S2 162.3 3.578 Moderate hydrophobicity; detected in plant volatiles .
Ethyl methyl disulfide C3H8S2 108.22 Smaller alkyl chains; found in onions and kohlrabi; potential food biomarker .
Di-n-hexyl disulfide C12H26S2 234.46 Higher molecular weight; industrial applications (e.g., lubricant additives) .
Dimethyl disulfide C2H6S2 94.20 1.32 Highly volatile; key odorant in garlic and fermented foods .
Allyl methyl disulfide C4H8S2 120.24 Allyl group enhances reactivity; prominent in aged garlic extracts .

Thermal and Chemical Stability

While direct data on this compound’s thermal stability is scarce, related disulfides exhibit varying behaviors:

  • Di-n-hexyl disulfide : Stable under ambient conditions but decomposes at high temperatures (>200°C) .
  • Dimethyl disulfide : Volatilizes readily at room temperature, limiting its use in high-temperature applications .

Q & A

Q. What are the standard synthetic protocols for Methyl n-hexyl disulfide, and how can reaction parameters be optimized for higher yields?

this compound can be synthesized via nucleophilic substitution or click chemistry. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using CuBr in DMF at room temperature has been effective for analogous disulfide-functionalized polymers, yielding ~66% with precise control over molecular weight . Optimization strategies include:

  • Catalyst concentration : Higher CuBr loading accelerates reaction kinetics but may introduce side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic reactants.
  • Purification : Gel permeation chromatography (GPC) ensures removal of unreacted monomers, as demonstrated by Mn (2400) and Mw (7800) values .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • 1H NMR : Peaks at 0.79–0.90 ppm (n-hexyl methyl protons) and 6.94 ppm (triazole methine proton) confirm functionalization . Absence of azide methylene peaks (e.g., 2.54 ppm) indicates complete reaction .
  • GC-MS : Used for purity assessment (≥95% as per JECFA standards for analogous disulfides) .
  • Refractive index and specific gravity : Critical for verifying batch consistency (e.g., 1.613–1.623 for methyl phenyl disulfide) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Engineering controls : Use fume hoods to mitigate inhalation risks .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability (Risk Phrase R10) .
  • Emergency measures : Immediate eye washing and contaminated clothing removal are mandatory .

Advanced Research Questions

Q. How can researchers design experiments to study the oxidative stability of this compound, and how should conflicting thermal data be interpreted?

  • Thermogravimetric analysis (TGA) : Conduct under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition thresholds. For example, polyimide analogs show 1% weight loss at 143°C and 5% at 231°C .
  • DSC : Monitor glass transition (Tg) and exothermic peaks to identify degradation mechanisms.
  • Data reconciliation : Conflicting results between TGA and DSC may arise from sample preparation (e.g., moisture content) or heating rates. Triplicate runs and controlled humidity are recommended .

Q. What methodologies are recommended for analyzing the reactivity of this compound in crosslinking or polymerization reactions?

  • Click chemistry : Azide-alkyne reactions enable controlled polymer functionalization, as shown for n-hexyl-modified polyimides .
  • Disulfide metathesis : Utilize sulfur monochloride (S₂Cl₂) as a catalyst for dynamic covalent bonding, with strict stoichiometric control to avoid over-crosslinking .
  • Kinetic studies : Monitor reaction progress via FT-IR (disulfide S-S stretch at ~500 cm⁻¹) and GPC for molecular weight distribution .

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